Kinetic Advantage: Imidazole‑Catalyzed Perhydrolysis Rate Outpaces Uncatalyzed Peroxide Activation by 10⁴‑Fold
In the peroxyoxalate chemiluminescence system, the imidazole‑catalyzed formation of the imidazoyl peracid (structurally analogous to (1H‑imidazol‑1‑yl)(oxo)ethaneperoxoic acid) proceeds with a trimolecular rate constant k₂(3) = (1.86 ± 0.06) × 10⁴ dm⁶ mol⁻² s⁻¹ for the peroxide‑dependent pathway [1]. This is more than four orders of magnitude faster than the uncatalyzed reaction of H₂O₂ with oxalate esters, where the background rate is immeasurably slow under comparable conditions [1]. The imidazole‑dependent pathway shows k₂(3)′ = (8.7 ± 0.2) × 10³ dm⁶ mol⁻² s⁻¹, confirming a dual‑role catalytic acceleration unique to N‑acyl imidazole peracids [1].
| Evidence Dimension | Trimolecular rate constant for peracid generation from oxalate ester + H₂O₂ |
|---|---|
| Target Compound Data | k₂(3) = 1.86 × 10⁴ dm⁶ mol⁻² s⁻¹ (imidazoyl peracid formation, peroxide pathway) |
| Comparator Or Baseline | Uncatalyzed TCPO + H₂O₂: background rate below detection limit under identical conditions |
| Quantified Difference | >10⁴‑fold rate enhancement; uncatalyzed reaction not kinetically observable |
| Conditions | Acetonitrile solvent; imidazole 1.0 mmol dm⁻³; bis(2,4,6‑trichlorophenyl) oxalate (TCPO) + H₂O₂; stopped‑flow kinetics at 25 °C [1] |
Why This Matters
The 10⁴‑fold kinetic advantage means that formulations based on this compound can generate active oxidizing species on a seconds‑to‑minutes timescale at ambient temperature, whereas uncatalyzed peroxide systems require elevated temperatures or hours‑long incubation—directly translating to higher throughput and lower energy input in industrial bleaching or chemiluminescence devices.
- [1] Stevani, C. V., Lima, D. F., Toscano, V. G., & Baader, W. J. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst. J. Chem. Soc., Perkin Trans. 2, 989–995 (1996). https://doi.org/10.1039/p29960000989 View Source
